6-Fluoro-2-morpholinonicotinic acid is a fluorinated derivative of nicotinic acid that incorporates a morpholine ring, enhancing its potential as a bioactive compound. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular structure consists of a pyridine ring with a carboxylic acid group and a morpholine moiety, making it a versatile scaffold for drug design.
The synthesis of 6-fluoro-2-morpholinonicotinic acid typically involves the following steps:
The reaction conditions may vary, but common solvents include dimethyl sulfoxide or ethanol, and the reactions are typically conducted under controlled temperature and pressure to optimize yield .
The molecular formula of 6-fluoro-2-morpholinonicotinic acid is . Its structure features:
The molecular weight is approximately . The compound's melting point ranges from to , indicating its solid-state characteristics at room temperature .
6-Fluoro-2-morpholinonicotinic acid can participate in various chemical reactions, including:
Reactions are often performed under mild conditions to preserve the integrity of the fluorinated structure. Catalysts may be employed to facilitate specific transformations without compromising yield .
The mechanism of action for 6-fluoro-2-morpholinonicotinic acid primarily involves its interaction with biological targets such as enzymes or receptors. The morpholine ring enhances binding affinity due to its ability to form hydrogen bonds and interact with hydrophobic regions of target proteins.
Studies have shown that fluorinated compounds often exhibit altered pharmacokinetics and enhanced metabolic stability, making them valuable in drug development .
The compound exhibits typical properties associated with carboxylic acids and heterocycles, including acidity and reactivity towards nucleophiles. Its fluorine substituent contributes to unique electronic properties that can enhance biological activity .
6-Fluoro-2-morpholinonicotinic acid is used in various scientific applications:
Regioselective fluorination is pivotal for constructing the 6-fluoro motif in nicotinic acid derivatives. Hydrogen-bond-donor (HBD) catalysis enables precise control over fluoride attack kinetics on dissymmetric aziridinium precursors. Schreiner’s urea catalyst (1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea) modulates fluoride charge density via hydrogen bonding, reversing innate regiochemical preferences. For example, fluorination of rac-2-amino-3-chloro-3-aryl propanoate without catalyst yields β-amino-α-fluoroester (>20:1 regioselectivity), whereas 20 mol% Schreiner’s urea reverses selectivity to favor β-fluoro-α-aminoester (1:4 ratio) with KF in 1,2-difluorobenzene [4].
Vapor-phase halogen exchange offers scalable routes to fluorinated pyridine cores. Trichloromethylpyridines undergo sequential chlorination/fluorination at >300°C using transition metal catalysts (e.g., iron fluoride), yielding trifluoromethylpyridine (TFMP) intermediates. Controlling chlorine gas stoichiometry minimizes polychlorinated byproducts, with 2-chloro-5-(trifluoromethyl)pyridine synthesized as a fluazifop precursor [9]. Alternative pathways include direct C–H fluorination using HF complexes like DMPU/HF under gold catalysis, though applicability to nicotinic acid scaffolds remains exploratory [6].
Table 1: Regioselective Fluorination Outcomes with HBD Catalysis
Substrate | Catalyst | Fluoride Source | Solvent | Regioisomeric Ratio (α:β) | Yield |
---|---|---|---|---|---|
rac-1a (Ar/ester) | None | CsF | DCM | >20:1 | 34% |
rac-1a (Ar/ester) | Schreiner’s urea | CsF | DCM | 1:2.6 | >95% |
rac-1a (Ar/ester) | Schreiner’s urea | KF | 1,2-DFB | 1:4 | >95% |
Incorporating the morpholine moiety leverages its hydrogen-bond acceptor capacity and conformational flexibility for target engagement. Nucleophilic ring-opening of aziridinium ions by morpholine is a key strategy. Aziridinium intermediates generated in situ from β-chloroamines react with morpholine under mild conditions (DCM, 25°C), achieving C2-functionalization on the pyridine core. Kinetic control via HBD catalysis (e.g., bis-urea phase-transfer catalysts) optimizes N-alkylation regioselectivity [4].
Transition metal-free coupling avoids contamination in pharmaceutical intermediates. N-Aminomorpholine hydrazones synthesized from aldehydes in isopropanol (60–70°C, 3–5 h) demonstrate efficient C–N bond formation without metals. Structural validation via 2D-NMR (COSY, HMQC, HMBC) confirms the open-chain hydrazone structure over cyclized phthalimidine forms [5]. For carboxylate activation, protic mediators like acetic acid facilitate mixed anhydride formation, enabling cyclization to morpholine-fused heterocycles [5].
Solution-phase synthesis dominates large-scale manufacturing due to operational simplicity. 6-Fluoronicotinic acid (precursor to 6-fluoro-2-morpholinonicotinic acid) is synthesized via:
Solid-phase approaches remain limited for this scaffold. However, peptide-coupling resins (e.g., Wang resin) could anchor carboxylates for sequential morpholinoethylation and fluorination, though literature lacks direct examples. Hybrid strategies may involve immobilizing halogenated pyridine acids for selective N-functionalization before cleavage [1].
Table 2: Analytical Parameters of 6-Fluoro-2-morpholinonicotinic Acid
Property | Value | Conditions/Analysis |
---|---|---|
Purity | 95–98% | HPLC |
Melting Point | 144–148°C (precursor) | Differential scanning calorimetry |
Storage Stability | 2–8°C (refrigerated) | Long-term study |
Molecular Formula | C₁₀H₁₁FN₂O₃ | High-resolution mass spectrometry |
Appearance | White crystalline solid | Visual inspection |
Late-stage diversification focuses on the carboxylic acid and morpholine nitrogens. Key strategies include:
Bioisosteric replacement with trifluoromethyl groups augments membrane permeability. TFMP derivatives exhibit 1.7 log P values (vs. 3.0 for benzotrifluoride), balancing lipophilicity and target engagement [9]. Electrophilic fluorination reagents (e.g., [¹⁸F]XeF₂) further enable radio-labeled analogs for metabolic studies, though molar activity depends on cyclotron parameters [10].
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: